molecular formula C15H19NO4 B2505045 2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid CAS No. 1549097-60-0

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Cat. No.: B2505045
CAS No.: 1549097-60-0
M. Wt: 277.32
InChI Key: GQYZSJXTZVUDFF-UHFFFAOYSA-N
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Description

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with an ethyl group, a phenylmethoxycarbonyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.

    Addition of Phenylmethoxycarbonyl Group: The phenylmethoxycarbonyl group can be added through a nucleophilic substitution reaction using phenylmethoxycarbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxycarbonyl group or the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylpyrrolidine-2-carboxylic acid: Lacks the phenylmethoxycarbonyl group.

    1-Phenylmethoxycarbonylpyrrolidine-2-carboxylic acid: Lacks the ethyl group.

    2-Ethyl-1-phenylpyrrolidine-2-carboxylic acid: Lacks the methoxycarbonyl group.

Uniqueness

2-Ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is unique due to the presence of both the ethyl and phenylmethoxycarbonyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-ethyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-15(13(17)18)9-6-10-16(15)14(19)20-11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYZSJXTZVUDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549097-60-0
Record name 1-[(benzyloxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid
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